molecular formula C11H11N3O B6257657 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 96898-78-1

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B6257657
CAS No.: 96898-78-1
M. Wt: 201.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

The synthesis of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several synthetic routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 1,2,4-oxadiazole exhibit affinity to metabotropic glutamate receptors, which are attractive targets for the treatment of neurological disorders such as stroke, epilepsy, and neurodegenerative diseases . The compound may also inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other similar compounds, such as 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine and 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine . These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its aniline moiety, which imparts distinct reactivity and potential for further functionalization.

Properties

CAS No.

96898-78-1

Molecular Formula

C11H11N3O

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.